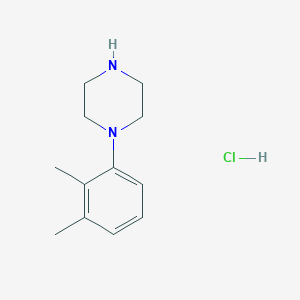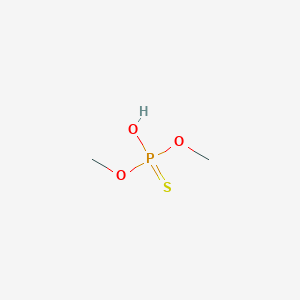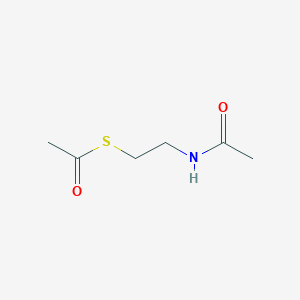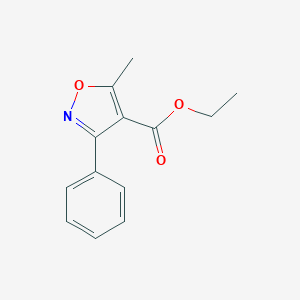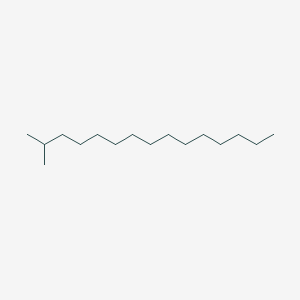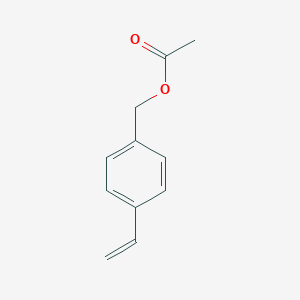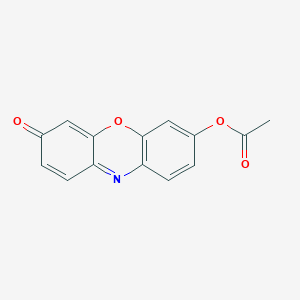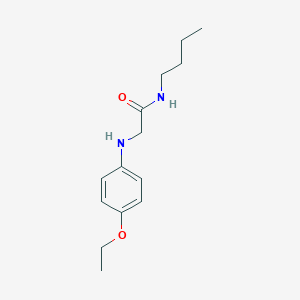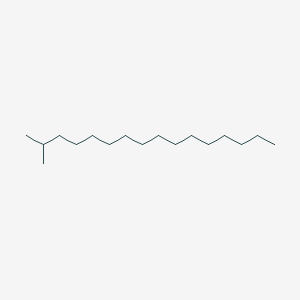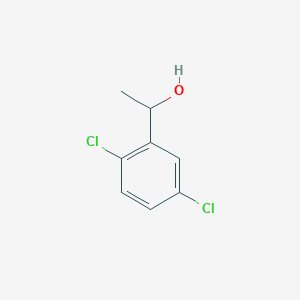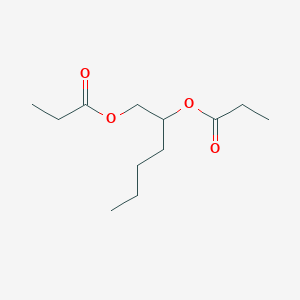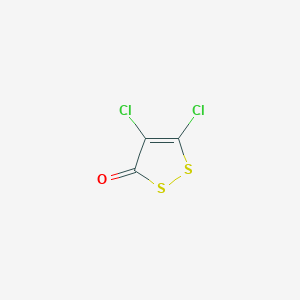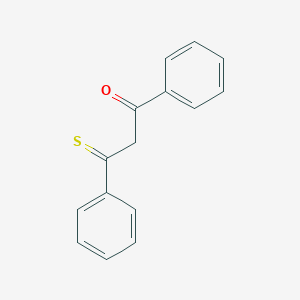
1-Propanone, 1,3-diphenyl-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1,3-diphenyl-3-thioxo-, also known as thioacetone, is an organic compound with a strong odor that has been studied for its potential applications in scientific research. Thioacetone is a colorless liquid that is soluble in water and has a boiling point of 138°C. It is an important compound in the field of organic chemistry due to its unique chemical properties and potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This can lead to a reduction in inflammation and tumor growth, as well as other physiological effects.
Effets Biochimiques Et Physiologiques
Thioacetone has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the treatment of various diseases. Thioacetone has also been shown to have a sedative effect on the central nervous system, and may be useful in the treatment of anxiety and other related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory experiments is that it is relatively easy to synthesize in large quantities. Thioacetone is also relatively stable and can be stored for long periods of time without degradation. However, 1-Propanone, 1,3-diphenyl-3-thioxo- has a strong odor that can be unpleasant and may pose a health risk if not used in a well-ventilated area. Additionally, 1-Propanone, 1,3-diphenyl-3-thioxo- can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
There are many potential future directions for research on 1-Propanone, 1,3-diphenyl-3-thioxo-. One area of interest is the development of new drugs based on the anti-inflammatory and antitumor properties of 1-Propanone, 1,3-diphenyl-3-thioxo-. Another area of interest is the study of the sedative effects of 1-Propanone, 1,3-diphenyl-3-thioxo- on the central nervous system, and its potential use in the treatment of anxiety and related disorders. Additionally, research on the mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- could lead to a better understanding of its potential applications in various scientific fields.
Méthodes De Synthèse
Thioacetone can be synthesized through the reaction of acetone with sulfur, followed by a reduction reaction using sodium borohydride. This method is commonly used in laboratory settings to produce 1-Propanone, 1,3-diphenyl-3-thioxo- in large quantities for scientific research purposes.
Applications De Recherche Scientifique
Thioacetone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-Propanone, 1,3-diphenyl-3-thioxo- is used as a reagent in the synthesis of various organic compounds. It is also used as a solvent in some chemical reactions.
Thioacetone has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1,3-diphenyl-3-sulfanylidenepropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMQLYNQRJGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350396 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1,3-diphenyl-3-thioxo- | |
CAS RN |
1215-43-6 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

